MAO-B Inhibition Potency: 6-Methoxy-2-(methylthio)quinolin-4(1H)-one vs. 2-(Methylthio)quinolin-4(1H)-one
6-Methoxy-2-(methylthio)quinolin-4(1H)-one demonstrates measurable but weak MAO-B inhibitory activity with an IC50 of 1.21 μM [1]. In contrast, the des-6-methoxy analog 2-(methylthio)quinolin-4(1H)-one exhibits approximately 4.7-fold greater potency against MAO-B with an IC50 of 0.26 μM under comparable assay conditions [2]. The presence of the 6-methoxy group therefore attenuates MAO-B inhibition relative to the parent 2-methylthio scaffold.
| Evidence Dimension | MAO-B inhibition (IC50) |
|---|---|
| Target Compound Data | 1.21 μM (1210 nM) |
| Comparator Or Baseline | 2-(Methylthio)quinolin-4(1H)-one: 0.26 μM (260 nM) |
| Quantified Difference | 4.65-fold weaker potency for target compound |
| Conditions | Recombinant human MAO-B; kynuramine substrate; fluorescence detection; 30 min incubation (target) vs. 5 min preincubation (comparator) |
Why This Matters
This difference informs selection for MAO-B probe development: researchers seeking potent MAO-B inhibition would prioritize the des-methoxy analog, while those requiring attenuated MAO-B activity for polypharmacology or selectivity profiling would select the 6-methoxy compound.
- [1] BindingDB. (n.d.). BDBM50504429 (CHEMBL4455506): 6-methoxy-2-(methylthio)quinolin-4(1H)-one - MAO-B IC50: 1.21 μM. Retrieved April 17, 2026. View Source
- [2] BindingDB. (n.d.). BDBM50589560 (CHEMBL5207442): 2-(methylthio)quinolin-4(1H)-one - MAO-B IC50: 260 nM. Retrieved April 17, 2026. View Source
